2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Description
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a dichlorophenoxy group, a fluorophenyl group, and an oxadiazole ring
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2O2S/c17-11-5-6-14(12(18)7-11)22-8-15-20-21-16(23-15)24-9-10-3-1-2-4-13(10)19/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEOGEOQDPYGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dichlorophenoxy and fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antitumor properties are attributed to its ability to interfere with cellular processes in cancer cells, leading to apoptosis . The compound may also interact with enzymes and receptors, modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole can be compared with other similar compounds such as:
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
2,4-dichlorophenoxypropionic acid: Another herbicide with structural similarities.
Methyl 2-(2,4-dichlorophenoxy)propionate: A related ester compound used in various applications. The uniqueness of this compound lies in its combination of the oxadiazole ring with both dichlorophenoxy and fluorophenyl groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
